molecular formula C25H23N3OS B2405279 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-74-4

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Cat. No. B2405279
CAS RN: 847397-74-4
M. Wt: 413.54
InChI Key: HGAYIYDMHUEUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one, also known as BIBP-3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthetic Chemistry Applications

A significant amount of research has been dedicated to the synthesis of novel heterocyclic compounds utilizing 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one or related structures as key intermediates. For instance, novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives were synthesized via 1,3-dipolar cycloaddition reactions, showcasing the compound's versatility as a precursor for complex molecular scaffolds with potential biological activities (Poomathi et al., 2015). Furthermore, the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines from similar compounds highlights their role in generating diverse heterocyclic frameworks (Katritzky et al., 2000).

Material Science Applications

Compounds derived from this compound have been explored for their potential in material science, particularly in the development of new polymeric materials. For instance, the synthesis of polyimides from unsymmetrical diamine containing triaryl imidazole pendent groups demonstrates the incorporation of these structures into high-performance polymers, resulting in materials with excellent thermal stability and solubility (Ghaemy & Alizadeh, 2009).

properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAYIYDMHUEUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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